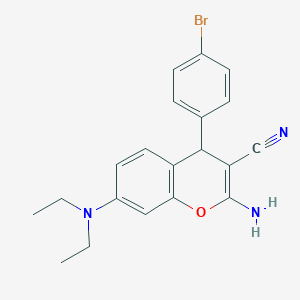![molecular formula C22H21N3O2S B14999795 4-tert-butyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B14999795.png)
4-tert-butyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-METHYL-4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)-4-(2-METHYL-2-PROPANYL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrimido[2,1-b][1,3]benzothiazole core, which is a fused ring system combining pyrimidine and benzothiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-METHYL-4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)-4-(2-METHYL-2-PROPANYL)BENZAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimido[2,1-b][1,3]benzothiazole core, followed by the introduction of the benzamide group. Common reagents and conditions might include:
Starting materials: Appropriate substituted anilines and thioureas.
Reagents: Acids or bases for cyclization, oxidizing agents for introducing the oxo group.
Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Catalysts: Use of catalysts to improve reaction efficiency.
Solvents: Selection of solvents that facilitate the reaction and are easy to remove.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(8-METHYL-4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)-4-(2-METHYL-2-PROPANYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield additional oxo groups, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as in the treatment of diseases.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-(8-METHYL-4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)-4-(2-METHYL-2-PROPANYL)BENZAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Signaling pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(8-METHYL-4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)-4-(2-METHYL-2-PROPANYL)BENZAMIDE: can be compared with other heterocyclic compounds featuring similar core structures, such as:
Uniqueness
The uniqueness of N-(8-METHYL-4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)-4-(2-METHYL-2-PROPANYL)BENZAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O2S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(8-methyl-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C22H21N3O2S/c1-13-5-10-17-18(11-13)28-21-23-12-16(20(27)25(17)21)24-19(26)14-6-8-15(9-7-14)22(2,3)4/h5-12H,1-4H3,(H,24,26) |
InChI Key |
PBQDRBWKNBLCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-(2-fluorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999716.png)
![Ethyl 4-(3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14999717.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide](/img/structure/B14999718.png)
![6-(4-bromophenyl)-3-[(4-fluorophenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14999720.png)

![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B14999736.png)
![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14999742.png)
![2-[(4-ethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999760.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B14999765.png)
![6,12,12-trimethyl-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B14999773.png)
![6-Amino-3-tert-butyl-4-{2-[(4-chlorobenzyl)oxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14999790.png)
![11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-trien-6-one](/img/structure/B14999802.png)
![12,12-dimethyl-4-(3-methylphenyl)-5-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14999808.png)

